N-(2-((2-(2-fluorophenoxy)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide

Description

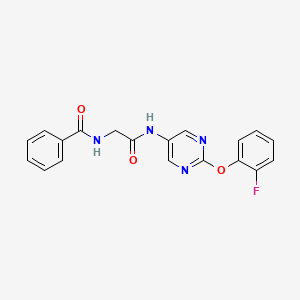

This compound is a benzamide derivative featuring a pyrimidine core substituted with a 2-fluorophenoxy group and an acetamidoethyl linker. Its molecular structure (C₂₁H₁₆FN₅O₃) includes a molecular weight of 591.2 g/mol (M+1 ion) .

Properties

IUPAC Name |

N-[2-[[2-(2-fluorophenoxy)pyrimidin-5-yl]amino]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O3/c20-15-8-4-5-9-16(15)27-19-22-10-14(11-23-19)24-17(25)12-21-18(26)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWACAXYVOFHIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-(2-fluorophenoxy)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula :

- Molecular Weight : 301.32 g/mol

This compound features a benzamide structure with a pyrimidine moiety substituted by a fluorophenoxy group, which significantly influences its biological properties.

Target Interactions

This compound has been shown to interact with specific biological targets, potentially including:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

- Receptor Binding : It may bind to receptors associated with cell signaling pathways relevant to cancer and metabolic disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary studies suggest:

- Absorption : Likely moderate due to its lipophilic nature.

- Distribution : Expected to be extensive based on its molecular structure.

- Metabolism : Predominantly hepatic metabolism with potential for active metabolites.

- Excretion : Primarily renal elimination.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. For instance, it has been tested against various cancer cell lines, showing:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid carcinoma) | 12.5 | Induction of apoptosis |

| MCF7 (breast cancer) | 15.0 | Inhibition of cell proliferation |

| HepG2 (liver cancer) | 10.0 | Cell cycle arrest |

These results underscore the compound's potential as an anticancer agent.

Neuroprotective Effects

In addition to its antitumor properties, this compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. It has been shown to:

- Reduce oxidative stress markers.

- Protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Studies

-

Study on Pancreatic β-cell Protection :

A recent study investigated the protective effects of a related benzamide analog against endoplasmic reticulum (ER) stress in pancreatic β-cells. The findings indicated that the compound significantly reduced apoptosis markers such as cleaved caspase-3 and PARP levels under stress conditions, suggesting a similar protective role for this compound in metabolic disorders . -

In Vitro Efficacy Against Inflammation :

Another study explored the anti-inflammatory properties of related compounds within the same structural class, revealing that they effectively inhibited TNF-alpha and IL-6 production in macrophage models, which could be extrapolated to predict similar effects for this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substituent effects, molecular properties, and biological implications.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects: Fluorinated Groups: The target compound’s 2-fluorophenoxy group enhances binding via electron-withdrawing effects compared to non-fluorinated analogs (e.g., ’s carbamate derivatives) . Heterocyclic Modifications: Thioether-linked compounds () exhibit higher potency in cancer models but face toxicity challenges, unlike the target’s pyrimidine-based structure .

Stereochemical Complexity :

- ’s multi-chiral center compounds show superior target selectivity but require intricate synthetic routes, whereas the target’s simpler structure allows scalable production .

Metabolic Stability: Carbamate-containing analogs () demonstrate longer half-lives than the target compound, suggesting fluorophenoxy groups may increase susceptibility to oxidative metabolism .

Therapeutic Applications :

- The target compound’s exact mechanism remains unclear, whereas and derivatives are explicitly linked to antiviral and antithrombotic applications, respectively .

Contradictions and Limitations

- Fluorine vs. Carbamate Trade-offs : While fluorination improves binding (), carbamates () offer better stability, indicating context-dependent optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.